Défactinib
Vue d'ensemble
Description
Applications De Recherche Scientifique
Defactinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study FAK inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating cell adhesion, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
Industry: Utilized in the development of new cancer therapies and as a tool in drug discovery research.
Mécanisme D'action
Target of Action
Defactinib, also known as PF-04554878 or VS-6063, is primarily an inhibitor of Protein Tyrosine Kinase 2 (PTK2), which is also known as Focal Adhesion Kinase (FAK), Pyk2, and MELK . These proteins play a crucial role in various cellular processes, including cell migration, proliferation, and survival .
Mode of Action
Defactinib interacts with its targets by inhibiting their kinase activity. This inhibition prevents the activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt . As a result, the compound can inhibit tumor cell migration, proliferation, survival, and tumor angiogenesis .
Biochemical Pathways
Defactinib affects multiple biochemical pathways. It inhibits the FAK and Pyk2 pathways, which are often overexpressed in many types of cancer and are associated with tumor survival, growth, and metastasis . By inhibiting these pathways, Defactinib can prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt . This inhibition can lead to a decrease in tumor cell migration, proliferation, survival, and tumor angiogenesis .
Result of Action
The molecular and cellular effects of Defactinib’s action are significant. By inhibiting FAK and Pyk2, Defactinib can reduce tumor growth by blocking these key signaling pathways . Additionally, Defactinib has been shown to reduce the formation of tumor stroma in pancreatic ductal adenocarcinoma, which can further inhibit tumor growth .
Action Environment
The action, efficacy, and stability of Defactinib can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the tumor microenvironment, which can greatly hinder drug penetration . Understanding these environmental influences can guide the choice of appropriate drug and dose for individual patients .
Analyse Biochimique
Biochemical Properties
Defactinib interacts with proteins such as focal adhesion kinase (FAK) and Pyk2 . By inhibiting these proteins, Defactinib can disrupt various biochemical reactions within the cell. The nature of these interactions involves the binding of Defactinib to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
Defactinib has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Defactinib can block proteins in cancer cells that hide from the immune system .
Molecular Mechanism
The molecular mechanism of Defactinib involves its interaction with FAK and Pyk2 . By inhibiting these kinases, Defactinib can disrupt the signaling pathways that these molecules are involved in, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Defactinib can change over time . For instance, Defactinib has been shown to elicit high response rates in heavily pretreated patients with recurrent low-grade serous ovarian cancer (LGSOC), regardless of the number of prior lines of therapy received .
Dosage Effects in Animal Models
The effects of Defactinib can vary with different dosages in animal models . For instance, two new drugs that seem to work together have been shown to have promising treatment effects in tissue culture and animal models of glioblastoma .
Metabolic Pathways
Defactinib is involved in the regulation of cell division, which is activated quite a bit more in gliomas compared to normal tissues . It interacts with enzymes such as Raf and FAK/Pyk2 .
Transport and Distribution
It is known that Defactinib can be distributed throughout the body when administered orally .
Subcellular Localization
It is known that Defactinib can disrupt the interaction between FGFR1 and E-cadherin, leading to a dramatic redistribution of FGFR1 subcellular localization .
Méthodes De Préparation
La synthèse du defactinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésL'étape finale consiste à coupler ces intermédiaires pour former la molécule complète de defactinib . Les méthodes de production industrielle se concentrent sur l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification.
Analyse Des Réactions Chimiques
Le defactinib subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution : Le defactinib peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyrazine. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium.
Applications de la recherche scientifique
Le defactinib a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la FAK et ses effets sur les processus cellulaires.
Biologie : Étudié pour son rôle dans la modulation de l'adhésion cellulaire, de la migration et de la survie.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux résistants aux thérapies conventionnelles. .
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme outil dans la recherche de découverte de médicaments.
Mécanisme d'action
Le defactinib exerce ses effets en inhibant la FAK, une protéine impliquée dans les voies de transduction du signal induites par l'intégrine. En bloquant l'activité de la FAK, le defactinib perturbe plusieurs voies de signalisation en aval, notamment RAS/MEK/ERK et PI3K/Akt. Cette inhibition entraîne une diminution de la migration, de la prolifération, de la survie et de l'angiogenèse des cellules tumorales .
Comparaison Avec Des Composés Similaires
Le defactinib est comparé à d'autres inhibiteurs de la FAK tels que le VS-4718 et le TAE-226. Bien que tous ces composés ciblent la FAK, le defactinib est réputé pour sa sélectivité et sa puissance. Il a été démontré qu'il médiatise la résistance à de multiples agents anticancéreux, ce qui en fait un ajout précieux aux thérapies combinées . D'autres composés similaires incluent l'avutometinib, qui cible la voie RAF/MEK et est souvent utilisé en combinaison avec le defactinib pour des effets thérapeutiques améliorés .
Conclusion
Le defactinib est un composé prometteur avec un potentiel significatif en thérapie anticancéreuse. Sa capacité à inhiber la FAK et à perturber les voies de signalisation critiques en fait un outil précieux dans les milieux de recherche et cliniques. Des études en cours continuent d'explorer son plein potentiel et ses applications dans divers domaines.
Propriétés
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073154-85-4 | |
Record name | Defactinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defactinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFACTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.